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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylaniline

Cat. No.: B178413 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Difluoro-2-methylaniline, a key intermediate in pharmaceutical and agrochemical research.

This document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization through Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,4-Difluoro-2-methylaniline. It

is important to note that direct experimental data for this specific molecule is not widely

available in public spectral databases. Therefore, the presented data is a combination of

predicted values based on established spectroscopic principles and data from structurally

similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,4-Difluoro-2-methylaniline
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 - 7.0 m 1H Aromatic H

~6.6 - 6.8 m 1H Aromatic H

~3.6 (broad s) s 2H -NH₂

~2.1 s 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,4-Difluoro-2-methylaniline

Chemical Shift (δ, ppm) Assignment

~150 - 155 (dd) C-F

~145 - 150 (dd) C-F

~140 - 145 C-NH₂

~120 - 125 C-CH₃

~115 - 120 (d) Aromatic CH

~110 - 115 (d) Aromatic CH

~15 -CH₃

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with

fluorine atoms.

Table 3: Predicted IR Spectroscopic Data for 3,4-Difluoro-2-methylaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp N-H stretch (asymmetric)

3300 - 3400 Medium, Sharp N-H stretch (symmetric)

2900 - 3000 Weak
C-H stretch (aromatic and

methyl)

1600 - 1650 Strong N-H bend

1500 - 1550 Strong C=C stretch (aromatic)

1200 - 1300 Strong C-N stretch

1100 - 1200 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data for 3,4-Difluoro-2-methylaniline

m/z Relative Intensity (%) Assignment

143 100 [M]⁺ (Molecular Ion)

128 Moderate [M - CH₃]⁺

115 Moderate [M - HCN - H]⁺

99 Low [M - CH₃ - F]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may be varied to optimize signal acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of 3,4-Difluoro-2-methylaniline
(5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an

NMR tube.[1] ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical

shift referencing (0 ppm).[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a
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good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a

greater number of scans are typically required.[1]

Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform

Infrared (FTIR) spectrometer.[2] For a liquid sample, a thin film can be prepared between two

salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used.[2] The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.[2] A background spectrum is recorded and subtracted from the sample

spectrum.[2]

Mass Spectrometry (MS) Mass spectral data is typically acquired using a mass spectrometer

with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for

sample introduction. A dilute solution of the sample is prepared in a volatile solvent (e.g.,

methanol or dichloromethane). The sample is injected into the GC, and the separated

components are introduced into the mass spectrometer. A standard EI energy of 70 eV is used

for ionization. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range

appropriate for the expected molecular weight of the compound.

Visualization of Molecular Structure
The following diagram illustrates the chemical structure of 3,4-Difluoro-2-methylaniline.
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3,4-Difluoro-2-methylaniline Structure
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Caption: Chemical structure of 3,4-Difluoro-2-methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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